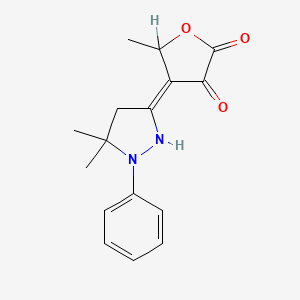
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione typically involves the reaction of 5,5-dimethyl-1-phenylpyrazolidine with an appropriate oxolane-2,3-dione derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of (4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. Understanding the molecular mechanisms is essential for elucidating its biological activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione include other pyrazolidine derivatives and oxolane-2,3-dione derivatives. These compounds share structural similarities and may exhibit comparable chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure
Eigenschaften
CAS-Nummer |
61566-84-5 |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
(4Z)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)-5-methyloxolane-2,3-dione |
InChI |
InChI=1S/C16H18N2O3/c1-10-13(14(19)15(20)21-10)12-9-16(2,3)18(17-12)11-7-5-4-6-8-11/h4-8,10,17H,9H2,1-3H3/b13-12- |
InChI-Schlüssel |
KGWOUBIPEMXLIO-SEYXRHQNSA-N |
Isomerische SMILES |
CC1/C(=C/2\CC(N(N2)C3=CC=CC=C3)(C)C)/C(=O)C(=O)O1 |
Kanonische SMILES |
CC1C(=C2CC(N(N2)C3=CC=CC=C3)(C)C)C(=O)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)

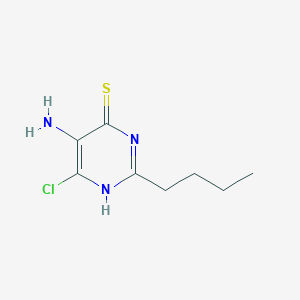
![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
![1-[2-(2-Chloroethoxy)ethyl]-1H-indole](/img/structure/B14590337.png)
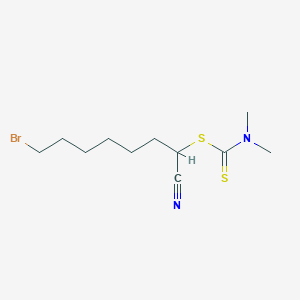
![3-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2-yl)phenol](/img/structure/B14590348.png)
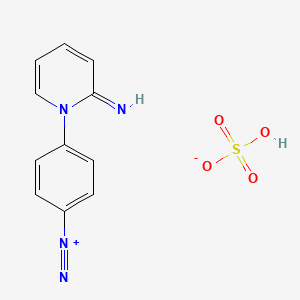
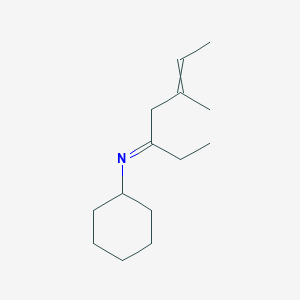
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)
![5-Nitro-2-[4-(2-nitroprop-1-en-1-yl)phenoxy]-1,3-thiazole](/img/structure/B14590389.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
